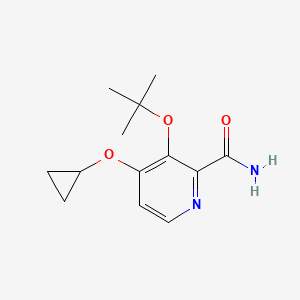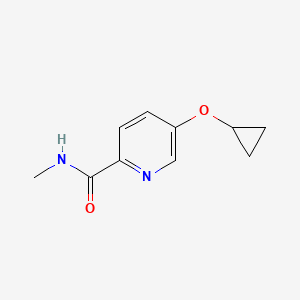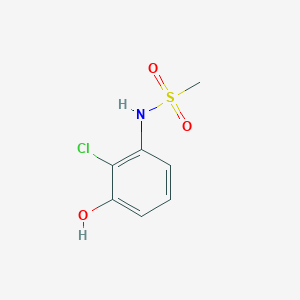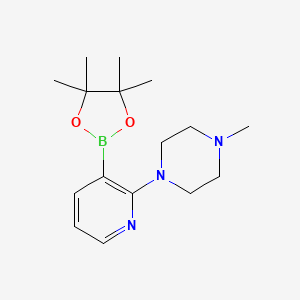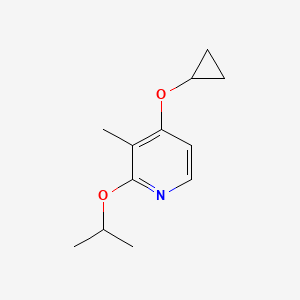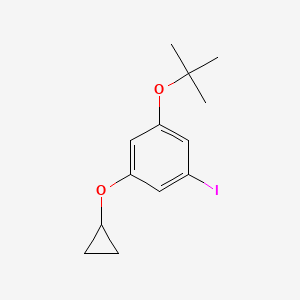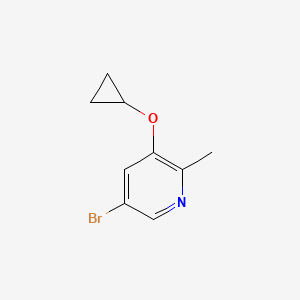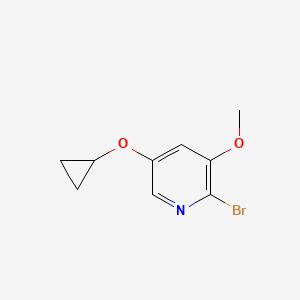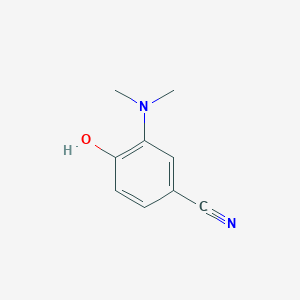
3-(Dimethylamino)-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with dimethylamine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures and under nitrogen protection to prevent oxidation . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-dimethylaminobenzophenone.
Reduction: Formation of 3-(dimethylamino)-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
3-(Dimethylamino)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-diaminopropane
- 4-Dimethylaminopyridine
Uniqueness
3-(Dimethylamino)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for use in various solvents and reaction conditions .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-5-7(6-10)3-4-9(8)12/h3-5,12H,1-2H3 |
Clé InChI |
KJHCZKFVCZXDDU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


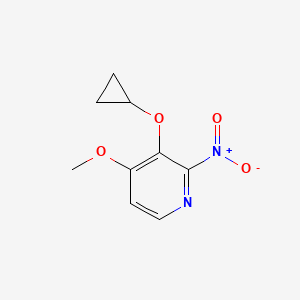
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
